2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole, azetidine, and benzothiazole rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromo-1H-pyrazole intermediate, which is then reacted with azetidine derivatives under controlled conditions to form the azetidinyl-pyrazole intermediate. This intermediate is subsequently coupled with 4,6-difluoro-1,3-benzothiazole through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole derivatives: Share the pyrazole ring structure and exhibit similar biological activities.
Azetidine-containing compounds: Known for their unique ring strain and reactivity.
Benzothiazole derivatives: Widely studied for their medicinal properties.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole is unique due to the combination of its three distinct heterocyclic rings, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11BrF2N4S |
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Molecular Weight |
385.23 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C14H11BrF2N4S/c15-9-3-18-21(7-9)6-8-4-20(5-8)14-19-13-11(17)1-10(16)2-12(13)22-14/h1-3,7-8H,4-6H2 |
InChI Key |
MXWBGTGVEYKDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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